
2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C23H21N3O3 and a molecular weight of 387.442 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 2-(3-phenoxybenzylidene)hydrazine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 3-Methyl-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
2-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenoxybenzylidene moiety contributes to its potential antioxidant and antibacterial activities, setting it apart from other similar compounds .
Propiedades
Número CAS |
769143-45-5 |
|---|---|
Fórmula molecular |
C23H21N3O3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-methyl-N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-8-5-6-13-21(17)23(28)24-16-22(27)26-25-15-18-9-7-12-20(14-18)29-19-10-3-2-4-11-19/h2-15H,16H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
Clave InChI |
FCEFMSURKBXUQN-MFKUBSTISA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



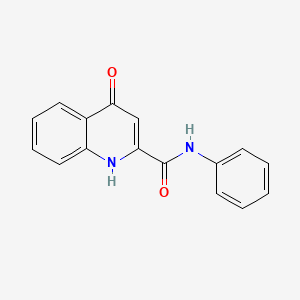
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
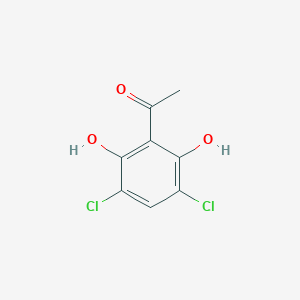
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)

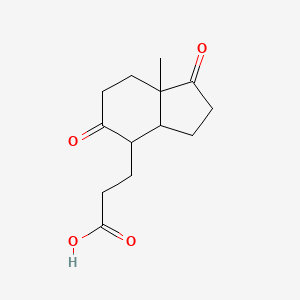
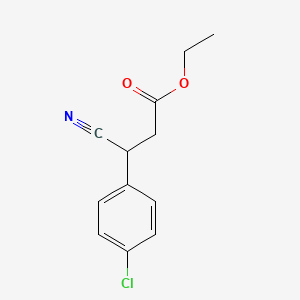
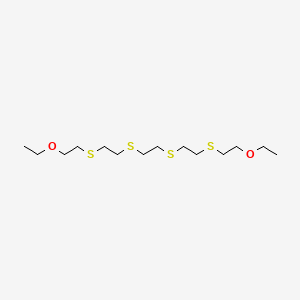


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

